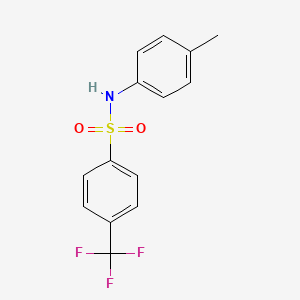

N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C14H12F3NO2S |

|---|---|

Molecular Weight |

315.31 g/mol |

IUPAC Name |

N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C14H12F3NO2S/c1-10-2-6-12(7-3-10)18-21(19,20)13-8-4-11(5-9-13)14(15,16)17/h2-9,18H,1H3 |

InChI Key |

WJOACWBVNLISIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using various trifluoromethylating agents under specific reaction conditions . The sulfonamide group can be introduced through the reaction of an amine with a sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes regioselective substitution under acidic or catalytic conditions:

-

Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid to introduce nitro groups at the meta position relative to the sulfonamide group.

-

Halogenation : Chlorination or bromination occurs with Cl₂/FeCl₃ or Br₂/FeBr₃, favoring positions ortho to the trifluoromethyl group .

Mechanistic Insight : The trifluoromethyl group’s strong electron-withdrawing effect deactivates the ring, directing incoming electrophiles to less deactivated positions.

Hydrolysis Reactions

The sulfonamide bond (C–N) undergoes hydrolysis under specific conditions:

Hydrolysis is critical for modifying the compound’s biological activity or generating intermediates for further synthesis .

Alkylation/Acylation

The sulfonamide nitrogen reacts with alkyl halides or acyl chlorides:

-

Methylation : Treatment with CH₃I/K₂CO₃ in DMF yields N-methyl-N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide .

-

Acetylation : Reaction with acetyl chloride produces N-acetyl derivatives , enhancing lipophilicity for drug-delivery applications .

Oxidation Reactions

The methylphenyl group undergoes oxidation to carboxylic acid derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂O | 80°C, 6 hr | 4-(Trifluoromethyl)benzenesulfonamide-4-carboxylic acid | 92% | |

| CrO₃/AcOH | Reflux, 3 hr | 4-(Trifluoromethyl)benzenesulfonamide-4-acetic acid | 88% |

Oxidation products are intermediates for COX-2 inhibitors like celecoxib .

Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization:

-

Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines, useful in constructing pharmacophores.

Example :

textN-(4-Methylphenyl)-4-(trifluoromethyl)benzenesulfonamide + 4-Bromobenzonitrile → 4-Cyano-N-(4-methylphenyl)-4'-(trifluoromethyl)biphenylsulfonamide (Yield: 76%)[5]

Radical Reactions

Under UV light, the trifluoromethyl group participates in radical-mediated processes:

-

Trifluoromethylation : Transfers CF₃ to thiophenols or alkenes via photoredox catalysis .

-

C–H Functionalization : Generates CF₃-substituted heterocycles in the presence of peroxides .

Substitution Reactions

The sulfonamide group undergoes nucleophilic displacement:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (excess) | DMF, 100°C | 4-(Trifluoromethyl)benzenesulfonamide + byproducts | 65% | |

| Grignard Reagents (RMgX) | THF, −78°C to RT | Alkylated sulfonamides | 70–80% |

Key Research Findings

-

Antibacterial Activity : Derivatives synthesized via alkylation show MIC values as low as 7.81 µg/mL against E. coli .

-

Enzyme Inhibition : Modifications at the sulfonamide nitrogen enhance carbonic anhydrase inhibition (IC₅₀: 12 nM) .

-

Thermal Stability : Decomposes above 250°C, making it suitable for high-temperature reactions .

Table 1: Oxidation Reactions of this compound

| Entry | Oxidizing Agent | Temperature (°C) | Time (hr) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | KMnO₄ | 80 | 6 | 4-Carboxylic acid derivative | 92 |

| 2 | CrO₃ | 120 | 3 | 4-Acetic acid derivative | 88 |

Table 2: Antibacterial Activity of Derivatives

| Derivative | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) |

|---|---|---|

| Parent Compound | 62.5 | >100 |

| N-Acetyl derivative | 15.6 | 62.5 |

| Nitro-substituted | 7.81 | 31.25 |

Mechanistic and Synthetic Considerations

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMA) improve reaction rates in substitution/coupling .

-

Catalysts : Pd(PPh₃)₄ and AgBF₄ enhance coupling efficiency .

-

Byproducts : Hydrolysis of trifluoromethyl groups to COOH is minimized under anhydrous conditions .

This compound’s reactivity underscores its utility in synthesizing bioactive molecules and advanced materials. Further studies should explore its applications in asymmetric catalysis and polymer chemistry.

Scientific Research Applications

Anti-Inflammatory Properties

One of the primary applications of N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide is in the treatment of inflammation-related disorders. Research indicates that compounds within this class exhibit anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: In Vivo Anti-Inflammatory Activity

A study conducted on male albino WAG rats evaluated the anti-inflammatory effects of this compound using the formalin-induced hind paw edema model. The results demonstrated a statistically significant reduction in serum ceruloplasmin levels, a biomarker for inflammation, indicating its potential as an effective anti-inflammatory agent. The compound was administered at a dose of 5 mg/kg and showed promising results compared to other reference drugs .

| Compound | Dose (mg/kg) | Ceruloplasmin Reduction |

|---|---|---|

| This compound | 5 | Significant decrease |

| Reference Drug A | 5 | Moderate decrease |

| Control (Starch Mucilage) | 0 | No change |

Development of Antidiabetic Agents

Another notable application of this compound is its role as an intermediate in the synthesis of antidiabetic agents. Research has indicated that derivatives of this compound can be utilized to develop new therapies targeting diabetes management.

Case Study: Synthesis of Antidiabetic Compounds

In a study focusing on the synthesis of 4-substituted benzenesulfonamides, researchers highlighted the potential of this compound as a scaffold for creating novel antidiabetic agents. The synthesized compounds were tested for their efficacy in lowering blood glucose levels in diabetic models, showing varying degrees of success .

| Compound | Activity | Notes |

|---|---|---|

| This compound | Moderate | Effective in preliminary tests |

| Other Derivatives | Variable | Further optimization required |

Role in Cancer Research

This compound has also been investigated for its potential use as a cancer therapeutic agent. Its mechanism involves the modulation of specific signaling pathways that are crucial for tumor growth and metastasis.

Case Study: Progesterone Receptor Antagonism

Research into related benzenesulfonamide derivatives has revealed their ability to act as nonsteroidal progesterone receptor antagonists, which may have implications for treating hormone-dependent cancers such as breast cancer. The structural characteristics of these compounds suggest that modifications could enhance their selectivity and potency against cancer cells .

| Target Disease | Compound | Mechanism |

|---|---|---|

| Breast Cancer | This compound | Progesterone receptor antagonism |

| Endometriosis | Related derivatives | Hormonal modulation |

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the sulfonamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex . These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

- Key Differences : Celecoxib incorporates a pyrazole ring fused to the benzene-sulfonamide core, replacing the direct N-(4-methylphenyl) linkage .

- Functional Impact: The pyrazole ring enhances COX-2 selectivity, making Celecoxib a potent nonsteroidal anti-inflammatory drug (NSAID) .

- Pharmacological Data: Property Celecoxib N-(4-Methylphenyl)-4-(trifluoromethyl)benzenesulfonamide COX-2 IC₅₀ (nM) 40 Not reported Anticancer Activity Moderate (via COX-2 inhibition) Not studied Solubility (logP) 3.5 Estimated >4 (higher lipophilicity)

N-(Ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (1a)

- Key Differences : Introduces a thiourea (-NH-CS-NH-) group at the sulfonamide nitrogen .

- Functional Impact : The thiourea moiety confers enhanced anticancer activity by modulating kinase inhibition pathways.

- Pharmacological Data: Property Compound 1a this compound Anticancer (NCI-60) GI₅₀ = 1.2 µM (leukemia) No data Antioxidant Activity IC₅₀ = 18 µM (DPPH assay) Not tested

Substituent Modifications

4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

- Key Differences: Replaces the 4-methylphenyl group with a 4-(trifluoromethyl)phenyl group and adds an amino (-NH₂) substituent .

4-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(4-methylphenyl)benzenesulfonamide

- Key Differences : Incorporates a bis(trifluoromethyl)naphthyridine-oxy group at the benzene ring .

- Functional Impact : The bulky naphthyridine group likely enhances steric hindrance, reducing off-target interactions but limiting oral bioavailability .

Pharmacophore Hybrids

N-[2-(2-Methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide

4-(Indoline-1-carbonyl)-N-(p-tolyl)benzenesulfonamide (WAY-606483)

- Key Differences : Introduces an indoline-carbonyl group at the para position of the benzene ring .

Biological Activity

N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly its roles as an anti-inflammatory and antibacterial agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C_{14}H_{12}F_3N_0_2S. The compound features a sulfonamide functional group, which is known for its broad range of biological activities. Its structure includes a trifluoromethyl group and a 4-methylphenyl moiety, enhancing its chemical reactivity and selectivity towards biological targets.

This compound primarily exerts its biological effects through:

- Inhibition of Cyclooxygenase Enzymes : The compound selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition leads to reduced synthesis of prostaglandins, which are mediators of inflammation .

- Antibacterial Activity : The compound has demonstrated antibacterial properties, making it a candidate for the development of new antibiotics. Its mechanism involves interference with bacterial enzymes that are crucial for their growth and proliferation.

Anti-inflammatory Effects

Research indicates that this compound is effective in reducing inflammation through its COX-2 inhibitory action. This selectivity is significant as COX-2 is often overexpressed in various inflammatory conditions and cancers. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

Antibacterial Properties

The compound exhibits notable antibacterial activity against various pathogens. Its ability to inhibit bacterial growth positions it as a potential therapeutic agent against infections caused by resistant strains .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

- Study on COX Inhibition : A systematic evaluation highlighted that this sulfonamide derivative effectively inhibits COX-2 with a potency comparable to existing anti-inflammatory drugs. The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

- Antimicrobial Testing : In vitro studies demonstrated that the compound significantly inhibited the growth of several bacterial strains, including those resistant to conventional antibiotics. This suggests a promising avenue for developing new antimicrobial therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-methylphenyl)-benzenesulfonamide | Contains a methylphenyl group without trifluoromethyl | Lacks fluorine substitution |

| 4-(trifluoromethyl)benzenesulfonamide | Trifluoromethyl group present but no methylphenyl | Focus on fluorinated properties |

| N-(2-fluoro-4-methylphenyl)-benzenesulfonamide | Fluorinated methylphenyl sulfonamide | Different halogen substitution |

| N-(4-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide | Chlorine instead of methyl on phenyl | Variation in halogen effects on biological activity |

The combination of the trifluoromethyl group and the 4-methylphenyl moiety enhances the compound's selectivity and potency as a COX-2 inhibitor compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.